molecular formula C12H17NO2 B13176662 N-(3-Hydroxy-5-methylphenyl)-2,2-dimethylpropanamide

N-(3-Hydroxy-5-methylphenyl)-2,2-dimethylpropanamide

Cat. No.: B13176662
M. Wt: 207.27 g/mol
InChI Key: VRCGPRBSPLCGHP-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-5-methylphenyl)-2,2-dimethylpropanamide is a synthetic amide derivative characterized by a 2,2-dimethylpropanoyl group attached to a substituted aromatic ring. The aromatic substituent features a hydroxyl group at the 3-position and a methyl group at the 5-position (meta and para positions relative to the amide linkage). This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and steric bulk from the dimethylpropanoyl moiety.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(3-hydroxy-5-methylphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C12H17NO2/c1-8-5-9(7-10(14)6-8)13-11(15)12(2,3)4/h5-7,14H,1-4H3,(H,13,15)

InChI Key

VRCGPRBSPLCGHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)O)NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-5-methylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 3-hydroxy-5-methylphenylamine with 2,2-dimethylpropanoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-5-methylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of 3-hydroxy-5-methylbenzaldehyde or 3-hydroxy-5-methylbenzoic acid.

    Reduction: Formation of N-(3-hydroxy-5-methylphenyl)-2,2-dimethylpropanamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-5-methylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the amide group can participate in various biochemical reactions, modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Optimization : High-yielding protocols (e.g., >90% for 20a) emphasize the role of Pd/C catalysis and gradient elution in purifying complex amides .
  • Structure-Activity Relationships (SAR) : Antitumor efficacy correlates with aryl substituent bulk and electronics, but excessive complexity (e.g., litronesib) may reduce bioavailability .
  • Metabolic Stability : Hydroxyl-containing analogs may require prodrug strategies to mitigate rapid Phase II metabolism compared to halogenated counterparts .

Biological Activity

N-(3-Hydroxy-5-methylphenyl)-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular structure of this compound consists of an amide functional group attached to a phenolic moiety. The presence of the 3-hydroxy-5-methylphenyl group contributes to its unique reactivity and biological properties. The molecular formula is C13H19NOC_{13}H_{19}NO with a molecular weight of approximately 219.30 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Amide : The reaction of 3-hydroxy-5-methylphenylamine with 2,2-dimethylpropanoyl chloride.
  • Purification : The product is purified through recrystallization or chromatography.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In one study, derivatives of this compound were evaluated for their effects on HCT-116 colon cancer cells. The inhibitory concentration (IC50) values ranged from 0.12 mg/mL to 0.81 mg/mL, showing promising results compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 mg/mL) .

The biological activity is largely attributed to its role as a histone deacetylase inhibitor (HDACI). By inhibiting HDACs, the compound can alter gene expression related to cell cycle regulation and apoptosis, leading to programmed cell death in cancer cells . Molecular docking studies suggest that the compound binds effectively to HDAC enzymes, enhancing its potential as an anticancer agent .

Case Studies and Research Findings

  • Case Study on Cancer Cell Lines :
    • Objective : To evaluate the antiproliferative effects of this compound on HCT-116 cells.
    • Method : Cell viability assays using DAPI staining to assess apoptosis.
    • Results : Compounds demonstrated significant inhibition of cell growth with notable nuclear disintegration observed in treated cells compared to controls .
  • Comparative Analysis :
    • A comparative study highlighted the selectivity of this compound towards cancerous cells over normal cells (HEK-293), indicating its potential for targeted cancer therapy .

Data Table: Biological Activity Summary

Compound NameIC50 (mg/mL)Target Cell LineMechanism of Action
This compound0.12 - 0.81HCT-116HDAC Inhibition
Doxorubicin2.29HCT-116Topoisomerase II Inhibition

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